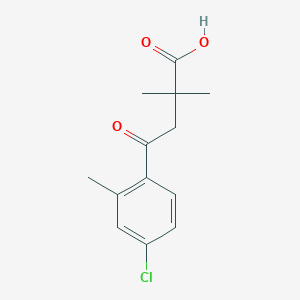![molecular formula C14H13N3O2 B3024019 N-[4-(Hydrazinocarbonyl)phenyl]benzamide CAS No. 146305-29-5](/img/structure/B3024019.png)
N-[4-(Hydrazinocarbonyl)phenyl]benzamide
Overview
Description
N-[4-(Hydrazinocarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C14H13N3O2 . It has a molecular weight of 255.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H13N3O2 . This indicates that it contains 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.27 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Antifungal and Antibacterial Properties
Antifungal Activity
Novel molecules derived from N-[4-(Hydrazinocarbonyl)phenyl]benzamide have shown significant antifungal properties. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, a compound related to this compound, demonstrated notable antifungal activity against phyto-pathogenic fungi and yeast. This suggests a potential application in controlling fungal infections in agriculture and possibly in medical settings (Ienascu et al., 2018).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. In one study, new benzocaine hydrazide derivatives were assessed against various bacterial strains, indicating potential for treating bacterial infections (Han et al., 2017).
Anticancer Applications
- Antiproliferative Effects: Certain derivatives of this compound have exhibited promising antiproliferative effects against various cancer cell lines. For example, a study demonstrated the antiproliferative activity of these compounds against human colon cancer, murine leukemia, and breast cancer cell lines, highlighting their potential as novel anticancer agents (Kumar et al., 2012).
Enzyme Inhibition
- Inhibition of Enzymes: this compound derivatives have shown significant enzyme inhibition potential. They have been screened for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in the treatment of diseases associated with enzyme dysfunction, such as Alzheimer's disease (Kausar et al., 2019).
Material Science Applications
- Polymer Synthesis: In the field of material science, this compound derivatives have been used in the synthesis of polymers. A study illustrated the use of these compounds in the creation of well-defined aramides, indicating their potential application in the development of new materials with specific properties (Yokozawa et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYJZRXMIBPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350382 | |
| Record name | N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146305-29-5 | |
| Record name | N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)










